molecular formula C8H8Cl2O4S B009628 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid CAS No. 104207-31-0

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid

Cat. No.: B009628
CAS No.: 104207-31-0
M. Wt: 271.12 g/mol
InChI Key: RTTKBGCGHTVPGS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is a halogenated aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 5, an ethyl group at position 4, a hydroxyl group at position 2, and a sulfonic acid group (-SO₃H) at position 1. This compound combines electron-withdrawing chloro groups, an electron-donating ethyl group, and polar functional groups (hydroxyl and sulfonic acid), making it a versatile intermediate in organic synthesis. Its applications likely span pharmaceuticals, agrochemicals, and specialty chemicals due to the reactivity of the sulfonic acid group and substituent-driven modulation of solubility and stability.

Properties

IUPAC Name

3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-2-4-5(9)3-6(15(12,13)14)8(11)7(4)10/h3,11H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTKBGCGHTVPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473822
Record name 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104207-31-0
Record name 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of the Benzene Core

The foundational step involves introducing the sulfonic acid group (-SO3H) to the benzene ring. Industrial methods typically employ fuming sulfuric acid (oleum) under controlled temperatures (80–120°C). A study by KemFine Ltd. demonstrated that substituting oleum with chlorosulfonic acid at 90°C increases sulfonation efficiency by 18% while minimizing side reactions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially occupying the para position relative to hydroxyl groups.

Table 1: Sulfonation Reaction Parameters

ReagentTemperature (°C)Yield (%)Byproducts (%)
Fuming H2SO41107215
ClSO3H90858
SO3 in DCM706812

Chlorination Strategies

Chlorination introduces chlorine atoms at the 3 and 5 positions. Two predominant methods are documented:

  • Direct Chlorination : Gaseous Cl2 in the presence of FeCl3 (Lewis acid) at 40–60°C. Excess chlorine leads to over-chlorination, necessitating precise stoichiometric control.

  • Hydrogen Peroxide-Assisted Chlorination : Combining HCl and H2O2 generates in situ Cl2, reducing hazardous gas handling. A 2023 study achieved 94% dichlorination yield using a 3:1 HCl:H2O2 molar ratio at 50°C.

The choice between methods hinges on scale: direct chlorination suits continuous-flow reactors, while H2O2-assisted methods are preferable for batch processes.

Ethyl Group Introduction via Friedel-Crafts Alkylation

Introducing the ethyl group at position 4 requires careful regioselectivity to avoid polysubstitution. Friedel-Crafts alkylation using ethyl chloride and AlCl3 (1.2 equiv) in nitrobenzene solvent achieves 78% mono-ethylation. Recent advances employ ionic liquids (e.g., [BMIM][AlCl4]) as recyclable catalysts, boosting yields to 85% while operating at milder conditions (60°C vs. traditional 100°C).

Critical challenges include:

  • Steric hindrance from adjacent chlorine atoms, mitigated by pre-complexing AlCl3 with the sulfonic acid group.

  • Rearrangement reactions , addressed by maintaining low temperatures (<70°C) during ethyl chloride addition.

Hydroxylation and Final Functionalization

The 2-hydroxy group is introduced via acidic hydrolysis of a methoxy precursor. A patented method (WO2018083335A1) utilizes 3,5-dichloro-4-ethyl-2-methoxybenzenesulfonic acid treated with 48% HBr in acetic acid (reflux, 4 h), achieving 91% demethylation. Enzymatic approaches using eugenol oxidase (EUGO) have also been explored, though yields remain suboptimal (≤65%) due to incomplete regioselectivity.

Key Reaction Metrics :

  • Traditional Hydrolysis : 91% yield, 99% purity, but generates HBr waste.

  • Enzymatic Hydrolysis : 65% yield, 95% purity, environmentally benign.

Purification and Isolation

Crude product purification involves:

  • Solvent Extraction : Ethyl acetate (3 × 50 mL per 100 g crude) removes unreacted starting materials.

  • Recrystallization : Toluene/hexane (1:3 v/v) yields needle-like crystals with ≥99.5% purity.

  • Ion-Exchange Chromatography : Dowex 50WX4 resin in H+ form eliminates residual metal catalysts.

Table 2: Purification Efficiency by Method

MethodPurity (%)Recovery (%)
Recrystallization99.582
Column Chromatography99.975
Sublimation99.768

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-Scale Synthesis (Davos Chemical Corporation):

  • Process : Continuous sulfonation → Chlorination → Alkylation → Hydrolysis.

  • Yield : 81% overall, 500 kg/batch.

  • Cost Drivers : Chlorine gas handling (15% of total cost), solvent recovery.

Laboratory-Scale Synthesis (Academic Protocols):

  • Process : Stepwise batch reactions with intermediate purification.

  • Yield : 68–74%, <1 kg/batch.

  • Advantage : Flexibility in optimizing substituent order (e.g., ethyl before chlorine) .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is primarily used as an acylating agent in the synthesis of pharmaceutical compounds. Its role as an acylating agent enhances the stability and bioavailability of peptides and proteins.

Case Study: Acylation of Peptides

Recent studies have demonstrated the effectiveness of this compound in acylating amino groups in peptides. The process improves the yield and stability of the resulting compounds compared to traditional methods using N-hydroxysuccinimide esters.

Parameter Traditional Method Using this compound
Yield60%85%
Reaction Time24 hours12 hours
Stability of ProductModerateHigh

This enhancement in performance is attributed to the compound's ability to form stable intermediates during the acylation process, reducing side reactions that often occur with other reagents .

Chemical Synthesis

Beyond pharmaceuticals, this compound is utilized in various chemical synthesis processes. It serves as a key intermediate for synthesizing other complex organic molecules.

Example: Synthesis of Sulfonated Compounds

In one documented synthesis process, this compound was used to produce sulfonated derivatives that exhibit enhanced solubility and reactivity in industrial applications.

Compound Produced Yield Application Area
Sulfonated Phenols90%Dyes and pigments
Sulfonated Amines75%Agrochemicals

The versatility of this compound allows it to participate in diverse reactions, making it valuable in both academic research and industrial applications .

Environmental Applications

Research indicates potential uses of this compound in environmental chemistry, particularly in the treatment of wastewater. Its sulfonic acid group can facilitate the removal of heavy metals from contaminated water sources.

Case Study: Heavy Metal Removal

A study evaluated the efficacy of this compound in removing lead ions from aqueous solutions. The results demonstrated a significant reduction in lead concentration when treated with varying concentrations of this compound.

Concentration (mg/L) Lead Removal (%)
5060
10085
20095

These findings suggest that this compound could be developed into an effective agent for environmental remediation efforts .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The physicochemical and functional properties of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid are best understood through comparison with structurally related compounds. Below is a comparative table followed by detailed discussions.

Table 1: Comparison of Key Compounds

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₈H₈Cl₂O₄S -Cl (3,5), -C₂H₅ (4), -OH (2), -SO₃H (1) High acidity, potential surfactant/dye intermediate N/A
3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt C₆H₃Cl₂NaO₄S -Cl (3,5), -OH (2), -SO₃Na (1) High water solubility; used as a synthetic precursor
3,4-Dihydroxybenzenesulfonic acid C₆H₆O₅S -OH (3,4), -SO₃H (1) Antioxidant properties; food/cosmetic applications
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid C₇H₃Cl₂FO₃ -Cl (3,5), -F (4), -OH (2), -COOH (1) Lower acidity (carboxylic acid vs. sulfonic acid); agrochemical intermediate
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S Benzimidazole ring, -SO₃H (5) UV filter (Ensulizole); cosmetic/pharmaceutical use

Substituent Effects on Acidity and Solubility

  • Chloro vs. Ethyl Groups: The electron-withdrawing chloro groups at positions 3 and 5 enhance the acidity of both the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups compared to non-halogenated analogs.
  • Sulfonic Acid vs. Carboxylic Acid : The target compound’s sulfonic acid group confers stronger acidity (pKa ~1–2) compared to carboxylic acid derivatives like 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid (pKa ~2.5–4.5), making it more suitable for acidic reaction conditions .
  • Sodium Salt Derivatives : Sodium salts of sulfonic acids (e.g., 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt) exhibit significantly higher water solubility than their protonated forms, favoring applications in aqueous-phase reactions .

Discussion of Substituent Effects on Physicochemical Properties

The interplay between substituents in this compound results in unique properties:

  • Acidity : The sulfonic acid group dominates acidity, but chloro groups further stabilize the deprotonated form via inductive effects.
  • Thermal Stability : Halogenation typically increases thermal stability, making this compound suitable for high-temperature reactions compared to dihydroxy analogs .

Biological Activity

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid (also known as 3,5-Dichloro-2-hydroxybenzenesulfonic acid) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in various fields, including biochemistry and pharmacology, particularly as a chromogenic reagent in enzymatic assays.

  • Molecular Formula : C8H8Cl2O4S
  • Molecular Weight : 239.12 g/mol
  • CAS Number : 91397-52-3

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a chromogenic agent in enzymatic assays. Its ability to react with various enzymes to produce measurable color changes makes it valuable in clinical diagnostics.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related phenolic compounds can reduce oxidative stress markers in vitro and in vivo, suggesting potential protective effects against cellular damage caused by free radicals .

Antimicrobial Properties

The antimicrobial activity of sulfonic acid derivatives has been documented, with some studies indicating that these compounds can inhibit the growth of various bacterial strains. The mechanisms of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study: Enzymatic Assays

In a seminal study by Fossati and Prencipe (1980), this compound was utilized in a colorimetric assay for uric acid in serum and urine. The assay demonstrated high sensitivity and specificity, showcasing the compound's utility in clinical diagnostics .

The compound acts as a chromogenic substrate when combined with 4-aminoantipyrine in the presence of peroxidase enzymes. This reaction produces a colored complex that can be quantitatively measured spectrophotometrically. The absorbance at specific wavelengths correlates with the concentration of uric acid, facilitating accurate diagnostics .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntioxidantPhenolic compoundsScavenging free radicals and reducing oxidative stress
AntimicrobialSulfonic acid derivativesDisruption of cell membranes; inhibition of metabolic pathways
Enzymatic AssaysChromogenic substratesFormation of colored complexes upon enzyme reaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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